4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane
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Overview
Description
4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane: is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic compounds with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research, particularly as a scaffold for the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: Shares a similar spirocyclic structure but lacks the dimethyl substitution.
6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]nonane: Contains sulfur in the spirocyclic framework, offering different chemical properties.
Uniqueness: 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17NO/c1-8(2)4-6-11-9(8)3-5-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
VPFIQJZJPGVXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC12CCNC2)C |
Origin of Product |
United States |
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